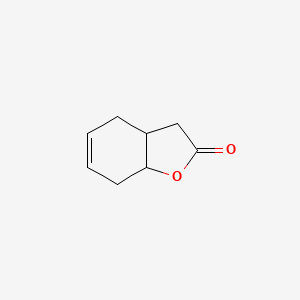
3-Bromo-4-methyloxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-methyloxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a bromine atom attached to the third carbon and a methyl group attached to the fourth carbon of the oxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyloxolan-2-one can be achieved through several methods. One common approach involves the bromination of 4-methyloxolan-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl₄) under light conditions . The reaction typically proceeds via a radical mechanism, where the bromine atom is introduced at the desired position on the oxolane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled reaction conditions. The use of automated systems and advanced purification techniques helps in obtaining high yields and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-methyloxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to 4-methyloxolan-2-one by using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Substitution: 3-Hydroxy-4-methyloxolan-2-one, 3-Amino-4-methyloxolan-2-one.
Reduction: 4-Methyloxolan-2-one.
Oxidation: 3-Bromo-4-methyloxolan-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-methyloxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of novel drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-methyloxolan-2-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the oxolane ring can undergo ring-opening reactions under specific conditions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-4-methyloxolan-2-one: Similar structure with a chlorine atom instead of bromine.
4-Methyloxolan-2-one: Lacks the halogen atom, making it less reactive in substitution reactions.
3-Bromo-2-oxopentanoic acid: Contains a similar bromine atom but has a different functional group.
Uniqueness
3-Bromo-4-methyloxolan-2-one is unique due to the presence of both a bromine atom and a methyl group on the oxolane ring, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
33693-68-4 |
|---|---|
Molekularformel |
C5H7BrO2 |
Molekulargewicht |
179.01 g/mol |
IUPAC-Name |
3-bromo-4-methyloxolan-2-one |
InChI |
InChI=1S/C5H7BrO2/c1-3-2-8-5(7)4(3)6/h3-4H,2H2,1H3 |
InChI-Schlüssel |
OEXUHHGBLDHIET-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COC(=O)C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



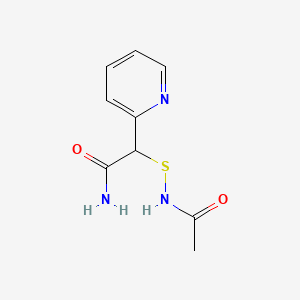
![Bicyclo[4.2.1]nona-2,4,7-trien-9-one](/img/structure/B14685270.png)
![alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid](/img/structure/B14685272.png)
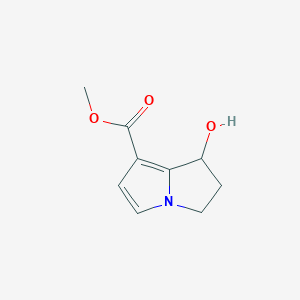
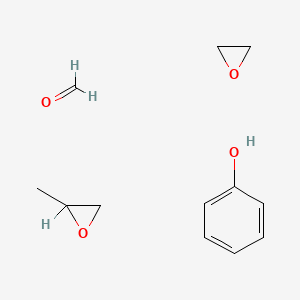
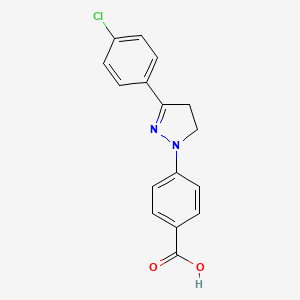

![methyl 3-carbamoyl-5-(2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B14685311.png)

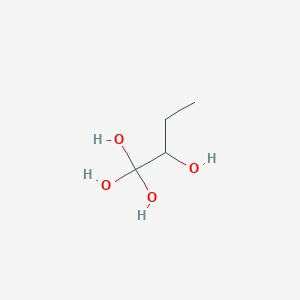

![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-1h-cyclopenta[5,6]naphtho[2,1-c]oxepine](/img/structure/B14685340.png)
